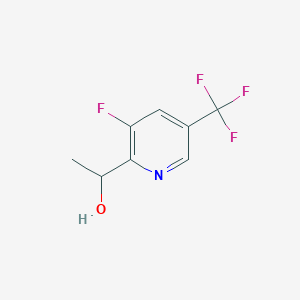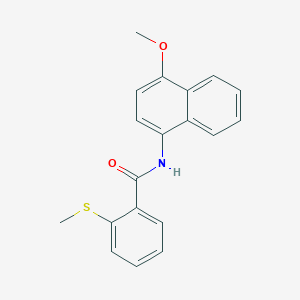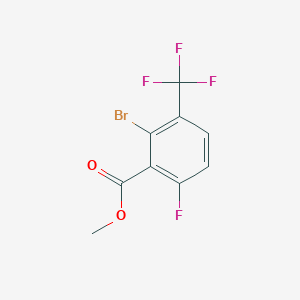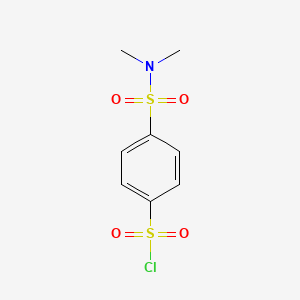![molecular formula C16H10F3NO2 B2699277 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione CAS No. 79183-40-7](/img/structure/B2699277.png)
1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione is a useful research compound. Its molecular formula is C16H10F3NO2 and its molecular weight is 305.256. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Evaluation
A study by Chundawat et al. (2016) discusses the strategic synthesis of novel difluoromethylated 1-(1, 3-diphenyl-1H-pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones through the reaction of indole-2,3-dione (isatin) with substituted bromoacetyl benzene. These compounds were evaluated for their antibacterial and antifungal activities, showcasing some promising results against various bacteria and fungi. This demonstrates the potential application of such compounds in developing new antimicrobial agents (Chundawat, Kumari, Sharma, & Bhagat, 2016).
Crystal Structures and Molecular Interactions
Kaynak et al. (2013) synthesized three novel compounds of 5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazone and analyzed their crystal structures and molecular interactions. The study provides valuable insights into the structural and electronic configurations of these compounds, which could be crucial for the design of drugs and materials with specific properties (Kaynak, Özbey, & Karalı, 2013).
Photoinduced Molecular Transformations
Kobayashi et al. (1993) explored the photoinduced molecular transformations leading to the synthesis of 1H-benz[f]indole-4,9-diones and 1H-indole-4,7-diones. This research highlights the potential of using photochemical methods for the efficient and regioselective synthesis of complex indole derivatives, opening new avenues for the synthesis of photoactive materials and pharmaceuticals (Kobayashi, Takeuchi, Seko, Kanno, Kujime, & Suginome, 1993).
Cytotoxicity and DNA Topoisomerase Inhibitory Activity
Park et al. (2003) synthesized a series of benz[f]indole-4,9-diones, based on the antitumor activity of 1,4-naphthoquinone, and evaluated their cytotoxic activity in human cancer cell lines. Some compounds showed potential cytotoxic activity, and their effects on DNA topoisomerases I and II activities were investigated. This study contributes to understanding the anticancer properties of indole derivatives and their mechanism of action at the molecular level (Park, Lee, Lee, Hwang, Shin, Suh, Kim, Kim, Seo, & Lee, 2003).
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which include 1-[3-(trifluoromethyl)benzyl]-1h-indole-2,3-dione, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The interaction of this compound with its targets would likely follow a similar pattern.
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it can be inferred that this compound may affect similar pathways and have downstream effects related to these activities.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the effects of this compound at the molecular and cellular level would be diverse and potentially beneficial for various therapeutic applications.
Propiedades
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO2/c17-16(18,19)11-5-3-4-10(8-11)9-20-13-7-2-1-6-12(13)14(21)15(20)22/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFGNLKMQZLCET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
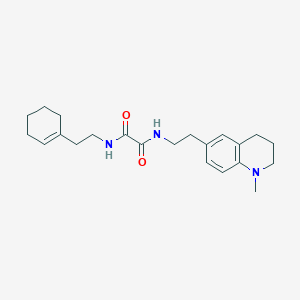

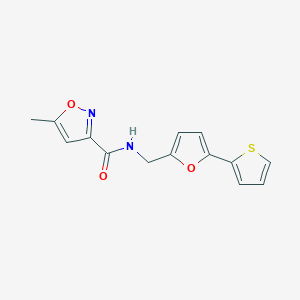
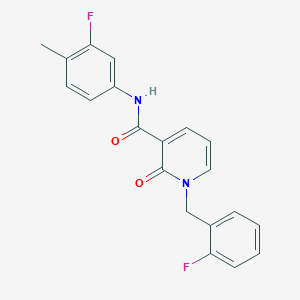
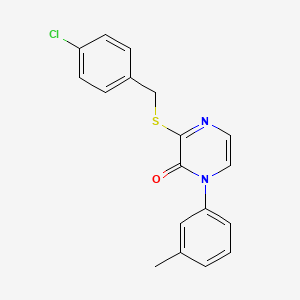
![Ethyl 1-piperidin-3-ylbicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B2699203.png)
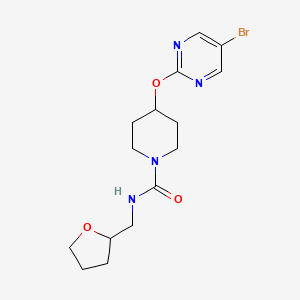
![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2699205.png)
